molecular formula C18H22N4O6S B4344552 ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate

ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B4344552
M. Wt: 422.5 g/mol
InChI Key: PNHMGEAPWAZBBH-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring, a morpholine sulfonyl group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The morpholine sulfonyl group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the pyrazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-3-({[3-(4-piperidinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-methyl-3-({[3-(4-thiomorpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the morpholine sulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule in drug discovery and development.

Properties

IUPAC Name

ethyl 2-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)carbamoyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-3-28-18(24)16-12-15(20-21(16)2)17(23)19-13-5-4-6-14(11-13)29(25,26)22-7-9-27-10-8-22/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHMGEAPWAZBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate
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ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate
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ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate
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ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate
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ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate

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